molecular formula C7H3F2NO3 B3025447 4,5-Difluoro-2-nitrobenzaldehyde CAS No. 149169-49-3

4,5-Difluoro-2-nitrobenzaldehyde

Cat. No.: B3025447
CAS No.: 149169-49-3
M. Wt: 187.1 g/mol
InChI Key: ZDBVXHXVYPVPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3F2NO3 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group

Mechanism of Action

Mode of Action

Nitrobenzaldehydes are often involved in nucleophilic aromatic substitution reactions . In these reactions, the nitro group activates the benzene ring towards nucleophilic attack, leading to the substitution of one of the fluorine atoms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4,5-Difluoro-2-nitro-benzaldehyde . For instance, its reactivity might be enhanced in certain conditions, potentially affecting its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-nitrobenzaldehyde typically involves the nitration of 4,5-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available 4,5-difluorotoluene. The toluene derivative undergoes chlorination, followed by hydrolysis and nitration to yield the desired product. This method is advantageous due to its simplicity, high yield, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4,5-Difluoro-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 4,5-Difluoro-2-nitrobenzoic acid.

Scientific Research Applications

4,5-Difluoro-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.

    Biology: Potential use in the development of fluorescent probes due to its unique electronic properties.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-5-nitrobenzaldehyde
  • 3,5-Difluoro-2-nitrobenzaldehyde
  • 4,5-Difluoro-2-aminobenzaldehyde

Uniqueness

4,5-Difluoro-2-nitrobenzaldehyde is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This arrangement imparts distinct electronic properties and reactivity patterns compared to other difluoronitrobenzaldehydes. The presence of both electron-withdrawing fluorine and nitro groups makes it particularly useful in various synthetic applications .

Properties

IUPAC Name

4,5-difluoro-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBVXHXVYPVPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601454
Record name 4,5-Difluoro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149169-49-3
Record name 4,5-Difluoro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 520 cm3 of sulphuric acid, cooled to 0° C., are added, with stirring, 60 cm3 of fuming nitric acid, over 30 minutes. 100 g of 3,4-difluorobenzaldehyde are added over 30 minutes at approximately 0° C. to the solution obtained. The temperature is allowed to return to approximately 20° C. and stirring is continued for 3 hours at this temperature. After cooling to approximately 5° C., the reaction mixture is poured, over 30 minutes and with vigorous stirring, onto 1200 g of crushed ice. The temperature is allowed to return to approximately 20° C., followed by extraction with twice 600 cm3 of toluene. The combined organic extracts are washed with 3 times 1000 cm3 of water, and concentrated under reduced pressure (20 kPa) at 50° C. 113 g of 3,4-difluoro-6-nitrobenzaldehyde are obtained in the form of a brown oil, which is used as it is in the subsequent syntheses. A purified sample of 3,4-difluoro-6-nitrobenzaldehyde gives the following characteristics:
Quantity
520 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1200 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Difluoro-2-nitrobenzaldehyde
Reactant of Route 2
4,5-Difluoro-2-nitrobenzaldehyde
Reactant of Route 3
4,5-Difluoro-2-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4,5-Difluoro-2-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4,5-Difluoro-2-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4,5-Difluoro-2-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.